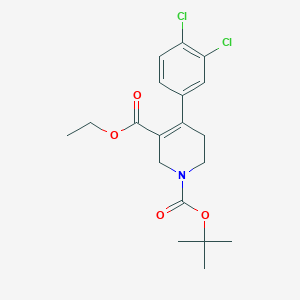
1-tert-butyl 3-ethyl 4-(3,4-dichlorophenyl)-5,6-dihydropyridine-1,3(2H)-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl 3-ethyl 4-(3,4-dichlorophenyl)-5,6-dihydropyridine-1,3(2H)-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a tert-butyl group, an ethyl group, and a dichlorophenyl group attached to a dihydropyridine ring. Dihydropyridines are known for their diverse biological activities and are often used in medicinal chemistry.
Preparation Methods
The synthesis of 1-tert-butyl 3-ethyl 4-(3,4-dichlorophenyl)-5,6-dihydropyridine-1,3(2H)-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure settings.
Chemical Reactions Analysis
1-tert-butyl 3-ethyl 4-(3,4-dichlorophenyl)-5,6-dihydropyridine-1,3(2H)-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring using reducing agents such as sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives.
Scientific Research Applications
1-tert-butyl 3-ethyl 4-(3,4-dichlorophenyl)-5,6-dihydropyridine-1,3(2H)-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its role as a calcium channel blocker, which can affect cellular processes.
Medicine: Dihydropyridine derivatives are known for their use in the treatment of cardiovascular diseases, and this compound may have similar therapeutic potential.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-tert-butyl 3-ethyl 4-(3,4-dichlorophenyl)-5,6-dihydropyridine-1,3(2H)-dicarboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can inhibit calcium influx into cells, leading to various physiological effects. This mechanism is similar to other dihydropyridine derivatives, which are known to act as calcium channel blockers.
Comparison with Similar Compounds
1-tert-butyl 3-ethyl 4-(3,4-dichlorophenyl)-5,6-dihydropyridine-1,3(2H)-dicarboxylate can be compared with other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and pharmacokinetic properties. The unique combination of tert-butyl, ethyl, and dichlorophenyl groups in this compound may confer distinct properties, such as increased lipophilicity or altered binding affinity to calcium channels.
Similar Compounds
- Nifedipine
- Amlodipine
- Felodipine
- Nicardipine
- Isradipine
These compounds are well-known calcium channel blockers used in the treatment of hypertension and angina. The structural differences among these compounds can lead to variations in their therapeutic effects and side effect profiles.
Properties
Molecular Formula |
C19H23Cl2NO4 |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
1-O-tert-butyl 5-O-ethyl 4-(3,4-dichlorophenyl)-3,6-dihydro-2H-pyridine-1,5-dicarboxylate |
InChI |
InChI=1S/C19H23Cl2NO4/c1-5-25-17(23)14-11-22(18(24)26-19(2,3)4)9-8-13(14)12-6-7-15(20)16(21)10-12/h6-7,10H,5,8-9,11H2,1-4H3 |
InChI Key |
WJXQIYXIDPFAEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CCN(C1)C(=O)OC(C)(C)C)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



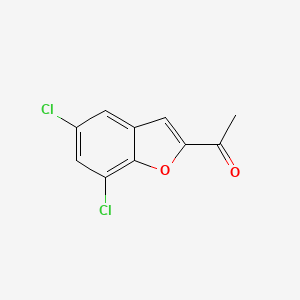
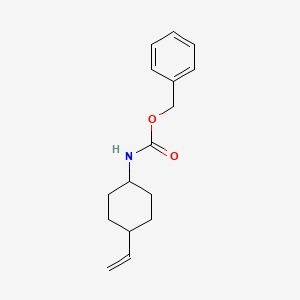
![3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B13975199.png)
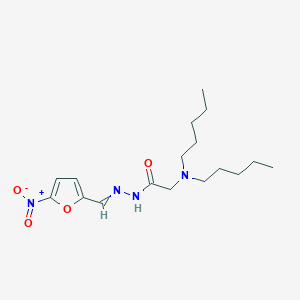
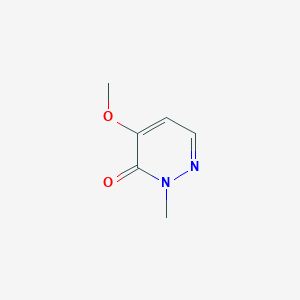
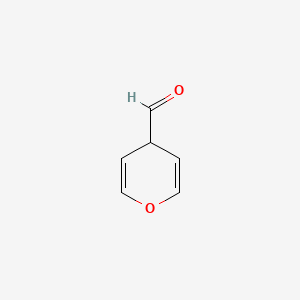
![1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]-](/img/structure/B13975227.png)
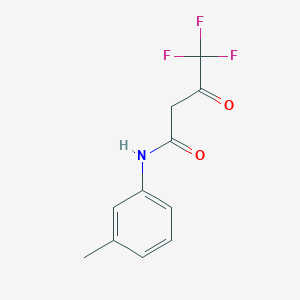
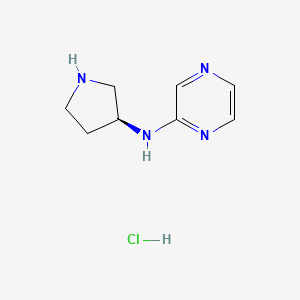
![4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one](/img/structure/B13975237.png)



